Deoxythymidine-5'-triphosphate-13C10 (dilithium)

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

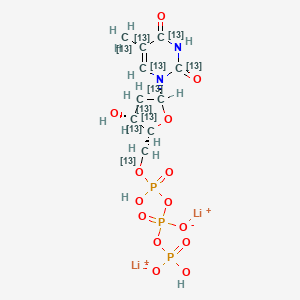

Deoxythymidine-5’-triphosphate-13C10 (dilithium) is a stable isotope-labeled compound used primarily in scientific research. It is a derivative of deoxythymidine triphosphate (dTTP), one of the four nucleoside triphosphates that serve as building blocks for DNA synthesis. The incorporation of carbon-13 isotopes into the molecule allows for detailed studies of DNA replication and repair mechanisms, as well as other biochemical processes.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Deoxythymidine-5’-triphosphate-13C10 (dilithium) involves the incorporation of carbon-13 isotopes into the deoxythymidine molecule. This can be achieved through various synthetic routes, including:

Chemical Synthesis: Starting from labeled thymidine, the triphosphate group is introduced using phosphorylating agents under controlled conditions.

Enzymatic Synthesis: Enzymes such as thymidine kinase can be used to phosphorylate labeled thymidine to produce the triphosphate form.

Industrial Production Methods

Industrial production of Deoxythymidine-5’-triphosphate-13C10 (dilithium) typically involves large-scale chemical synthesis. The process includes:

Isotope Labeling: Incorporation of carbon-13 isotopes into thymidine.

Phosphorylation: Sequential phosphorylation to introduce the triphosphate group.

Purification: High-performance liquid chromatography (HPLC) and other purification techniques to ensure high purity and isotopic enrichment.

Chemical Reactions Analysis

Types of Reactions

Deoxythymidine-5’-triphosphate-13C10 (dilithium) undergoes various chemical reactions, including:

Phosphorylation: Conversion to other nucleotide forms.

Hydrolysis: Breakdown into deoxythymidine and inorganic phosphate.

Polymerization: Incorporation into DNA strands during replication.

Common Reagents and Conditions

Phosphorylating Agents: Such as phosphorus oxychloride (POCl3) and pyrophosphate.

Enzymes: Thymidine kinase and DNA polymerase.

Reaction Conditions: Typically carried out in aqueous solutions at physiological pH and temperature.

Major Products

Deoxythymidine Monophosphate (dTMP): Formed by partial hydrolysis.

Deoxythymidine Diphosphate (dTDP): Intermediate in the synthesis of dTTP.

DNA: When incorporated into DNA strands during replication.

Scientific Research Applications

Deoxythymidine-5’-triphosphate-13C10 (dilithium) has a wide range of applications in scientific research:

Chemistry: Used as a tracer in studies of nucleotide metabolism and DNA synthesis.

Biology: Helps in understanding DNA replication, repair, and recombination processes.

Medicine: Utilized in the development of diagnostic tools and therapeutic agents targeting DNA synthesis.

Industry: Employed in the production of labeled nucleotides for research and pharmaceutical applications.

Mechanism of Action

Deoxythymidine-5’-triphosphate-13C10 (dilithium) exerts its effects by serving as a substrate for DNA polymerases during DNA synthesis. The carbon-13 labeling allows for detailed tracking and analysis of its incorporation into DNA. The molecular targets include:

DNA Polymerase: Enzyme responsible for DNA synthesis.

Thymidine Kinase: Enzyme involved in the phosphorylation of thymidine.

Comparison with Similar Compounds

Deoxythymidine-5’-triphosphate-13C10 (dilithium) can be compared with other labeled nucleotides:

Deoxyadenosine Triphosphate (dATP): Another nucleotide used in DNA synthesis.

Deoxycytidine Triphosphate (dCTP): Involved in DNA replication and repair.

Deoxyguanosine Triphosphate (dGTP): Essential for DNA synthesis.

Uniqueness

The incorporation of carbon-13 isotopes in Deoxythymidine-5’-triphosphate-13C10 (dilithium) makes it unique for studies requiring stable isotope labeling. This allows for precise tracking and analysis in various biochemical and molecular biology experiments.

Properties

Molecular Formula |

C10H15Li2N2O14P3 |

|---|---|

Molecular Weight |

504.0 g/mol |

IUPAC Name |

dilithium;[[hydroxy-[[(2R,3R,5R)-3-hydroxy-5-(5-(113C)methyl-2,4-dioxo(2,4,5,6-13C4)pyrimidin-1-yl)(2,3,4,5-13C4)oxolan-2-yl](113C)methoxy]phosphoryl]oxy-oxidophosphoryl] hydrogen phosphate |

InChI |

InChI=1S/C10H17N2O14P3.2Li/c1-5-3-12(10(15)11-9(5)14)8-2-6(13)7(24-8)4-23-28(19,20)26-29(21,22)25-27(16,17)18;;/h3,6-8,13H,2,4H2,1H3,(H,19,20)(H,21,22)(H,11,14,15)(H2,16,17,18);;/q;2*+1/p-2/t6-,7-,8-;;/m1../s1/i1+1,2+1,3+1,4+1,5+1,6+1,7+1,8+1,9+1,10+1;; |

InChI Key |

HGQGGFXJPYJQGW-YFIVJRRZSA-L |

Isomeric SMILES |

[Li+].[Li+].[13CH3][13C]1=[13CH]N([13C](=O)N[13C]1=O)[13C@H]2[13CH2][13C@H]([13C@H](O2)[13CH2]OP(=O)(O)OP(=O)([O-])OP(=O)(O)[O-])O |

Canonical SMILES |

[Li+].[Li+].CC1=CN(C(=O)NC1=O)C2CC(C(O2)COP(=O)(O)OP(=O)([O-])OP(=O)(O)[O-])O |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.